molecular formula C13H7Cl2FO2 B6364437 2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid CAS No. 1183826-89-2

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid

Cat. No.: B6364437
CAS No.: 1183826-89-2
M. Wt: 285.09 g/mol
InChI Key: WJSZBOZASQLMCT-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is primarily influenced by its ability to interact with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

  • 2’,6’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different electrophilic and nucleophilic substitution behaviors, as well as varying degrees of biological activity .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSZBOZASQLMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681120
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183826-89-2
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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